![molecular formula C20H18ClN3O3 B2360703 N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-43-2](/img/structure/B2360703.png)
N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a chlorophenyl group and an oxalamide group.Physical and Chemical Properties Analysis
The compound has a molecular weight of 383.83. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Fluorescence Sensing and Metal Ion Coordination
Compounds similar to the one mentioned have been studied for their ability to act as sensors for biological Zn(II) through fluorescence. For instance, fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, show significant fluorescence enhancements upon Zn(II) coordination. These compounds demonstrate selectivity for Zn(II) over other biologically relevant metal ions and have applications in live-cell imaging due to their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2005).
Crystallography and Molecular Structure
The crystal structures of isomeric quinoline derivatives have been studied, highlighting the importance of specific molecular interactions, such as π-π stacking and C-H⋯X interactions, in determining the supramolecular arrangements of these compounds. These studies provide insight into the structural basis for the biological activities and material properties of quinoline derivatives (de Souza et al., 2015).
Spectroscopic Characterization and Computational Analysis
Research on quinoline derivatives includes spectroscopic characterization and computational studies to understand their molecular structure, electronic properties, and potential applications. DFT and TD-DFT/PCM calculations have been employed to analyze the structural parameters, spectroscopic properties, and non-linear optical (NLO) behaviors of such compounds. These studies contribute to the development of quinoline-based dyes and materials with potential applications in biological sensing, photovoltaics, and as corrosion inhibitors (Wazzan et al., 2016).
Synthesis and Chemical Reactivity
Novel synthetic approaches for quinoline derivatives have been explored, leading to the development of compounds with potential applications in medicinal chemistry and material science. For example, a one-pot synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of quinoline-based compounds in chemical synthesis (Mamedov et al., 2016).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available data. As it is intended for research use only, it should be handled with appropriate safety measures.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)22-19(26)20(27)23-16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11H,1-3,8-9H2,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVICBVGKKTOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=C(C=C4)Cl)CCC(=O)N3C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-bromophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360620.png)
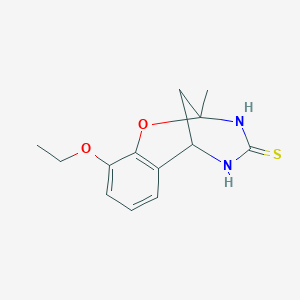
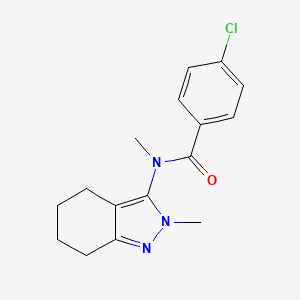
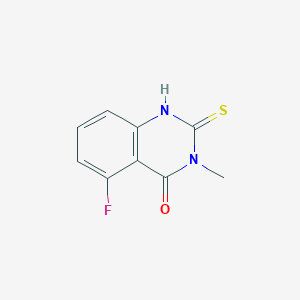
![N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2360626.png)
![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2360628.png)
![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)
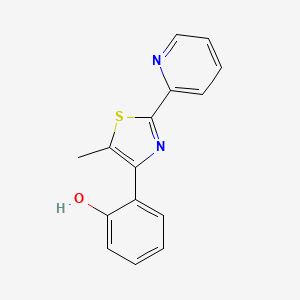
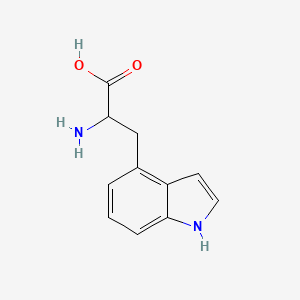
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)

![N-(1-cyanocyclopentyl)-2-({5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2360639.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)
